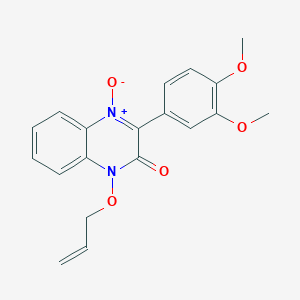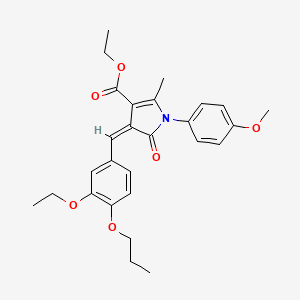![molecular formula C20H17NO3S B4685951 methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4685951.png)
methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate
Descripción general
Descripción
Methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as MMB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It was first identified in 2014 as a designer drug and has since gained popularity among recreational drug users due to its potency and ease of availability. However, MMB-CHMINACA has also been extensively studied in scientific research for its potential therapeutic applications.
Mecanismo De Acción
Methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate exerts its pharmacological effects by binding to the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. This binding leads to the activation of various signaling pathways that result in the modulation of neurotransmitter release, ion channel activity, and gene expression. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, neuroprotection, and anti-cancer activity. It has also been shown to affect various metabolic pathways in the body, including lipid metabolism and glucose homeostasis. Additionally, this compound has been shown to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has several advantages for use in lab experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. It is also relatively easy to synthesize and is readily available for purchase from chemical suppliers. However, this compound also has several limitations, including potential toxicity and the risk of abuse. Therefore, caution should be exercised when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the scientific research of methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate. One potential direction is the development of novel analogs with improved pharmacological properties, such as increased potency or selectivity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various physiological processes. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound for the treatment of various disorders, including chronic pain, inflammation, neurodegenerative diseases, and cancer. Overall, the scientific research of this compound holds great promise for the development of novel therapeutics with significant clinical applications.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
methyl 2-[(2-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S/c1-13-8-6-7-11-15(13)18(22)21-19-17(20(23)24-2)16(12-25-19)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHWZNSDCHWSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({3-[(4-chlorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4685874.png)
![N-cyclohexyl-4-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4685898.png)

![4-chloro-N-[2-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4685914.png)
![N-[2-(3-methyl-4-propoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4685916.png)

![5-(2-furyl)-2-methyl-3-phenyl-7-(2-pyridinyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B4685921.png)
![N-(4-chlorophenyl)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B4685929.png)

![N-(3-fluorophenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4685941.png)
![3-chloro-N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4685958.png)
![4-[2-(4-ethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4685963.png)